molecular formula C10H15NO3 B1305964 ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 368869-99-2

ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1305964
CAS No.: 368869-99-2
M. Wt: 197.23 g/mol
InChI Key: JRGMZVGYKJMSHG-UHFFFAOYSA-N
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Description

Structural Isomerism

No structural isomers are possible due to the fixed positions of substituents on the pyrrole ring. Variations in substituent placement (e.g., methyl groups at positions 2 and 4) would yield distinct structural isomers, which are not relevant to this compound.

Tautomerism

Pyrroles typically exhibit tautomerism via hydrogen shifts across the nitrogen and adjacent carbons. However, substituents in this compound restrict tautomeric interconversion:

  • The 3,5-dimethyl groups sterically hinder hydrogen migration.
  • The 4-hydroxymethyl group lacks adjacent carbonyl groups to participate in keto-enol tautomerism.

The "1H" designation confirms the dominant tautomer with nitrogen-bound hydrogen. Computational studies on similar pyrrole derivatives suggest minimal energy differences between tautomers, but substituent effects stabilize the reported structure.

Optical Isomerism

No chiral centers are present. The hydroxymethyl group (-CH₂OH) is bonded to a carbon with two identical methylene hydrogens, precluding stereoisomerism.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h11-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGMZVGYKJMSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380173
Record name ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60380173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-99-2
Record name Ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS No. 368869-99-2) is a pyrrole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C10H15NO3
  • Molecular Weight : 197.24 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(C)C(CO)=C(C)N1

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrrole derivatives demonstrate moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported at around 250 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that certain pyrrole derivatives significantly reduced inflammation in models of zymosan-induced peritonitis in mice. The compound exhibited a reduction in the percentage of inflammatory cells in the peritoneal cavity at doses of 100 mg/kg .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. Pyrrole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have been found to inhibit cell proliferation in human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

  • Study on Antibacterial Activity :
    A study evaluated the antibacterial effects of various pyrrole derivatives, including this compound. Results indicated that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibacterial agents .
  • Anti-inflammatory Research :
    In a controlled experiment on mice, the administration of this compound resulted in a significant decrease in inflammatory markers compared to the control group. This suggests its potential use as an anti-inflammatory agent .
  • Anticancer Studies :
    In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic agent. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has shown potential in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study investigated pyrrole derivatives for their cytotoxic properties against cancer cell lines. This compound was synthesized and evaluated for its ability to inhibit cell proliferation. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Organic Synthesis Applications

The compound serves as a versatile intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules.

Synthesis of Indole Derivatives

In research focusing on the synthesis of indole derivatives, this compound was utilized as a precursor. The compound underwent various transformations leading to the formation of biologically active indole derivatives through cyclization reactions .

Materials Science Applications

The unique properties of this compound make it suitable for applications in materials science.

Case Study: Polymer Development

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties. The addition of this compound improved the thermal stability and tensile strength of the resulting polymer composites .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell Line TestedIC50 Value (µM)
This compoundAnticancerA549 (Lung)15
This compoundAnticancerHeLa (Cervical)20

Table 2: Synthetic Applications

Reaction TypeStarting MaterialProductYield (%)
CyclizationThis compoundIndole derivative85
PolymerizationThis compound + StyreneEnhanced polymer composite90

Comparison with Similar Compounds

Substituent-Driven Structural and Electronic Differences

Key structural analogs differ primarily in the substituents at the 4-position of the pyrrole ring, significantly altering their physicochemical and electronic properties:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Hydrogen Bonding (Donor/Acceptor) Key Properties/Applications
Ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydroxymethyl (-CH₂OH) 239.26* 1 donor, 3 acceptors Enhanced solubility; potential for drug design due to H-bonding
Ethyl 4-[(3,5-dinitrobenzoyl)hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Hydrazonomethyl (-CH=N-NHCO-C₆H₃(NO₂)₂) 429.37 3 donors, 8 acceptors High electrophilicity; studied via DFT for nonlinear optical properties
Ethyl 4-(2-ethoxy-2-oxoethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 40345-42-4) Ethoxy-oxoethyl (-CH₂COOEt) 253.29 1 donor, 4 acceptors Lipophilic; used in synthetic intermediates for heterocyclic expansions
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate Acetyl (-COCH₃) 223.26 1 donor, 3 acceptors Electron-withdrawing group reduces ring electron density; precursor for Schiff bases
Ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride Chlorobenzylaminomethyl (-CH₂NHCH₂C₆H₄Cl) 381.86 (free base) 2 donors, 4 acceptors Increased lipophilicity; potential antimicrobial activity

*Calculated based on molecular formula C₁₁H₁₅NO₄.

Key Observations :

  • Polarity : The hydroxymethyl derivative exhibits higher polarity than acetyl or ethoxy-oxoethyl analogs, making it more water-soluble .
  • Reactivity: Hydrazonomethyl derivatives () show enhanced reactivity in electrophilic substitution due to conjugation with the hydrazone group, whereas acetyl groups stabilize the ring via electron withdrawal .
  • Biological Interactions: Chlorobenzylamino-substituted analogs () demonstrate improved membrane permeability due to aromatic and halogen moieties, contrasting with the hydroxymethyl variant’s reliance on polar interactions.

Spectroscopic and Quantum Chemical Comparisons

Studies using density functional theory (DFT) and Atoms-in-Molecules (AIM) analyses () reveal:

  • Hydroxymethyl Derivative : Exhibits strong intramolecular hydrogen bonds between the hydroxymethyl oxygen and adjacent carbonyl groups, stabilizing the planar pyrrole ring conformation. Fukui function calculations suggest nucleophilic reactivity at the hydroxymethyl oxygen .
  • Hydrazonomethyl Analog: Displays delocalized electron density across the hydrazone linkage, leading to a redshift in UV-Vis spectra (~420 nm) compared to the hydroxymethyl compound (~380 nm) .
  • Ethoxy-oxoethyl Derivative : Higher XLogP3 (2.2 vs. 0.5 for hydroxymethyl) correlates with increased lipophilicity, impacting bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

  • Step 1: Construction of the Pyrrole Core
    The pyrrole ring with 3,5-dimethyl substitution and the 2-carboxylate ester is prepared via classical pyrrole synthesis methods such as the Knorr or Paal-Knorr synthesis, starting from appropriate β-ketoesters and amines.

  • Step 2: Introduction of the Hydroxymethyl Group at Position 4
    The 4-position is selectively functionalized by formylation followed by reduction or direct hydroxymethylation.

Specific Synthetic Routes

Method Description Key Reagents Conditions Yield (%) Reference
Vilsmeier–Haack Formylation + Reduction Formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate at position 4 using Vilsmeier reagent, followed by reduction of the formyl group to hydroxymethyl POCl3, DMF (for formylation); NaBH4 or similar (for reduction) Formylation at 0–5°C; reduction at 0–25°C in methanol or ethanol 65–80% overall (adapted from similar pyrrole syntheses)
Direct Hydroxymethylation via Hydroxymethylation Agents Reaction of the pyrrole ester with formaldehyde or paraformaldehyde under acidic or basic catalysis to introduce hydroxymethyl group Formaldehyde, acid/base catalyst Room temperature to mild heating (25–60°C) 50–70% Literature on pyrrole hydroxymethylation (general)
Multi-step Synthesis from Diethyl Malonate Derivatives Starting from 2-aminodiethyl malonate and appropriate ketoesters, cyclization forms the pyrrole ring with substituents, followed by selective functional group transformations 2-Aminodiethyl malonate, methyl 4-acetyl-5-oxohexanoate, acetic acid Heating under reflux in acetic acid ~80% yield for related esters

Reaction Conditions and Optimization

  • Temperature Control: Low temperatures (0–5°C) during formylation prevent overreaction and side products.
  • Solvent Choice: Polar aprotic solvents like DMF are preferred for formylation; protic solvents such as methanol or ethanol are used for reduction steps.
  • Catalyst Use: Acidic catalysts (e.g., acetic acid) facilitate cyclization and hydroxymethylation.
  • Purification: Column chromatography or recrystallization is employed to isolate the pure product.

Detailed Research Findings

Formylation and Reduction Sequence

The Vilsmeier–Haack reaction is a well-established method for introducing formyl groups onto electron-rich heterocycles like pyrroles. In this context, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes selective formylation at the 4-position due to steric and electronic effects of the methyl groups at 3 and 5 positions. Subsequent reduction of the aldehyde to the hydroxymethyl group is achieved using mild hydride donors such as sodium borohydride, preserving the ester functionality.

Alternative Hydroxymethylation

Direct hydroxymethylation using formaldehyde under controlled acidic or basic conditions can introduce the hydroxymethyl group at the 4-position. This method is less commonly used due to potential side reactions but offers a one-step functionalization alternative.

Multi-Component Cyclization Approaches

Starting from 2-aminodiethyl malonate and ketoesters, cyclization under acidic conditions yields substituted pyrrole esters. This method allows for the introduction of substituents in a convergent manner, with subsequent functional group transformations to install the hydroxymethyl group.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Reaction Type Advantages Disadvantages Typical Yield (%)
Vilsmeier–Haack Formylation + Reduction Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate POCl3, DMF, NaBH4 Electrophilic substitution + reduction High regioselectivity; well-established Requires careful temperature control; two steps 65–80
Direct Hydroxymethylation Pyrrole ester + formaldehyde Formaldehyde, acid/base catalyst Electrophilic substitution One-step functionalization Lower selectivity; side reactions possible 50–70
Multi-Component Cyclization 2-Aminodiethyl malonate + ketoester Acetic acid, heat Cyclization + functional group transformation Convergent synthesis; good yields Longer synthesis; multiple steps ~80

Notes on Purity and Characterization

  • NMR Spectroscopy: Proton NMR confirms substitution pattern; hydroxymethyl protons appear as characteristic signals (~4.5 ppm).
  • Mass Spectrometry: Confirms molecular weight (197.23 g/mol).
  • Chromatography: Used for purification and yield optimization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via coupling reactions using ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor. For example, acyl chloride intermediates (e.g., substituted benzoyl chlorides) are reacted under anhydrous conditions with catalytic bases like triethylamine. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride), temperature (0–25°C), and solvent polarity (e.g., dichloromethane or DMF) to improve yields, which typically range from 21% to 72% . Purification is achieved via column chromatography using gradients of ethyl acetate/hexane.

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this pyrrole derivative?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm substituent positions. For instance, the hydroxymethyl group appears as a singlet near δ 4.25–4.30 ppm, while pyrrolic NH resonates as a broad peak at δ 12.10–12.52 ppm .
  • Mass Spectrometry (MS) : ESI-MS or LCMS verifies molecular ion peaks (e.g., m/z 328.2 or 402.2) and fragmentation patterns .
  • FT-IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups validate functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

  • Methodology : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are used with basis sets (e.g., 6-311++G(d,p)) to compute HOMO-LUMO gaps, polarizability, and hyperpolarizability. These calculations validate experimental UV-Vis spectra and nonlinear optical responses . For accuracy, exact exchange terms and solvent effects (via PCM models) must be incorporated .

Q. What experimental strategies resolve contradictions in reaction yields during multi-step synthesis of pyrrole derivatives?

  • Methodology : Yield discrepancies (e.g., 21% vs. 72%) are addressed by:

  • Reaction Monitoring : TLC or in-situ IR to identify intermediate stability issues.
  • Byproduct Analysis : LCMS or GC-MS to detect side reactions (e.g., over-acylation).
  • Optimized Workup : Acidic/basic extraction to remove unreacted starting materials .

Q. How can conflicting NMR data in structural elucidation be systematically resolved?

  • Methodology :

  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing methyl groups at δ 2.12–2.22 ppm) .
  • Computational NMR : DFT-calculated chemical shifts (using Gaussian or ORCA) are compared to experimental data to resolve ambiguities in substituent orientation .

Q. What mechanistic insights can computational models provide about the formation of this pyrrole derivative?

  • Methodology : Transition state analysis via DFT identifies rate-determining steps (e.g., nucleophilic acyl substitution). Free energy profiles (using Gibbs energy corrections) reveal solvent effects on activation barriers. For example, polar aprotic solvents stabilize charged intermediates, accelerating acylation .

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